

mass spectrometry fragmentation pattern of 4-Chloro-2-fluoronitrobenzene

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Compound of Interest

Compound Name: 4-Chloro-2-fluoronitrobenzene

Cat. No.: B1582716

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An Application Note for the Structural Elucidation of **4-Chloro-2-fluoronitrobenzene** using Mass Spectrometry

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Introduction

4-Chloro-2-fluoronitrobenzene is a pivotal intermediate compound in the synthesis of a wide array of organic materials. Its trifunctionalized aromatic structure makes it a versatile building block in the development of pharmaceuticals, agrochemicals, and specialty polymers.^[1] Given its importance in research and industrial applications, the unambiguous identification and structural confirmation of this compound are critical for quality control and reaction monitoring. Mass spectrometry, particularly with electron ionization (EI), serves as a powerful analytical technique for this purpose, providing not only the molecular weight but also a distinct fragmentation pattern that acts as a structural fingerprint.

This application note provides a detailed guide to understanding the mass spectrometric behavior of **4-Chloro-2-fluoronitrobenzene**. We will explore the primary fragmentation pathways, explain the rationale behind the observed ion series, and provide a robust protocol for its analysis using Gas Chromatography-Mass Spectrometry (GC-MS). This document is intended for researchers, analytical chemists, and drug development professionals who require a deep understanding of the structural analysis of halogenated nitroaromatic compounds.

The Molecular Ion: Isotopic Signature of Chlorine

The first crucial piece of information in the mass spectrum is the molecular ion ($M^{+\bullet}$). For **4-Chloro-2-fluoronitrobenzene** ($C_6H_3ClFNO_2$), the nominal molecular weight is 175.54 g/mol . [2][3] In electron ionization mass spectrometry, this will be observed as a radical cation at a mass-to-charge ratio (m/z) of 175.

A key identifying feature of chlorine-containing compounds is the presence of two stable isotopes: ^{35}Cl and ^{37}Cl , with a natural abundance ratio of approximately 3:1.[4] Consequently, the molecular ion will appear as a pair of peaks:

- $M^{+\bullet}$ peak: at m/z 175, corresponding to the molecule containing the ^{35}Cl isotope.
- $M+2$ peak: at m/z 177, corresponding to the molecule containing the ^{37}Cl isotope.

The intensity of the $M+2$ peak will be approximately one-third that of the $M^{+\bullet}$ peak, providing a clear and immediate indication of the presence of a single chlorine atom in the molecule and all its chlorine-containing fragments.

Primary Fragmentation Pathways

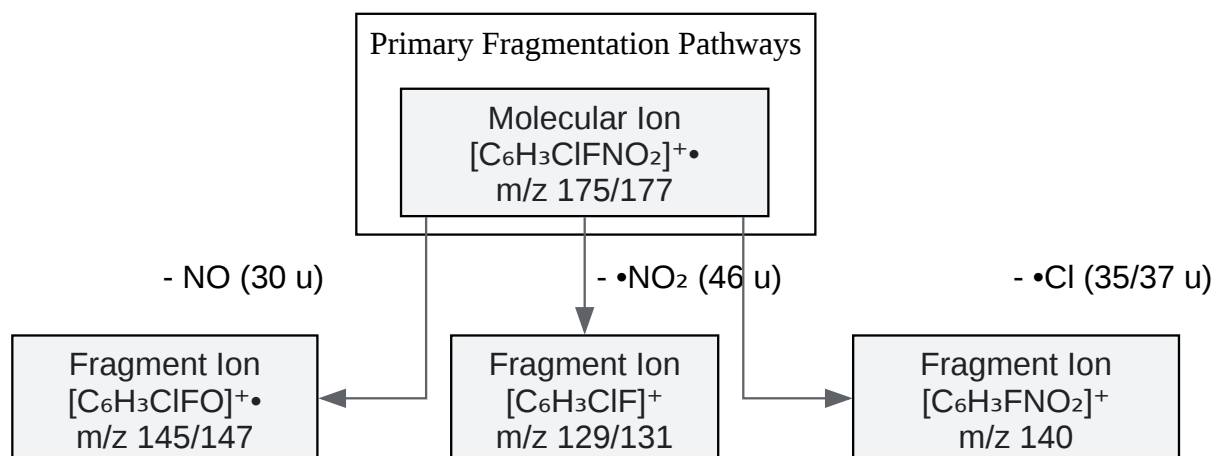
Upon ionization, the energetically unstable molecular ion undergoes a series of dissociation reactions to form smaller, more stable fragment ions.[5] The fragmentation of **4-Chloro-2-fluoronitrobenzene** is dictated by the interplay of its three substituents: the nitro group, the chlorine atom, and the fluorine atom. The principal fragmentation reactions are initiated by the loss of the nitro group functionalities.

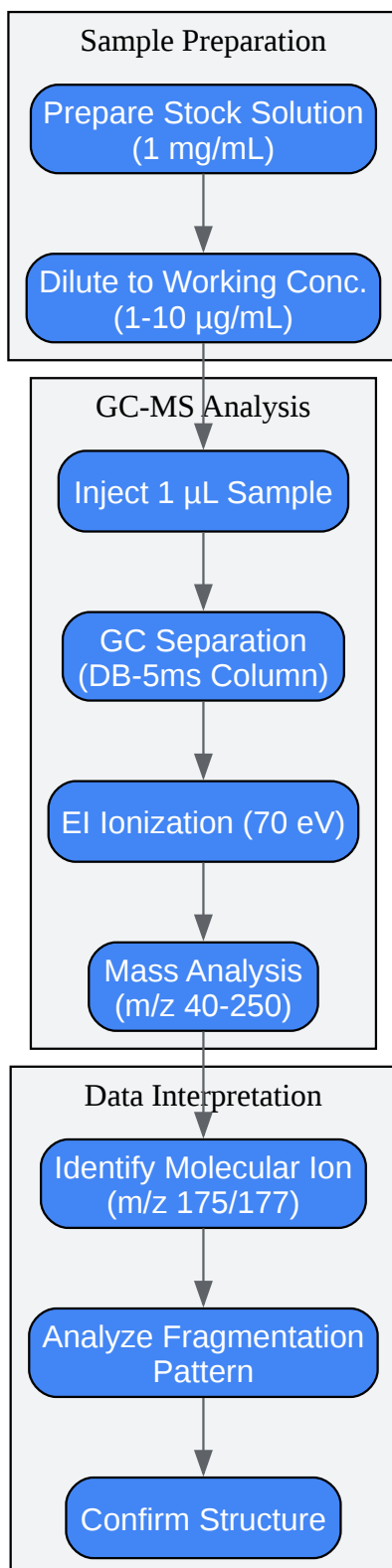
Key Fragmentation Events:

- Loss of Nitrogen Dioxide ($\bullet NO_2$): This is a hallmark fragmentation pathway for nitroaromatic compounds.[6] The molecular ion loses a neutral nitrogen dioxide radical (mass 46 u), resulting in the formation of a chlorofluorobenzene cation.
 - $[C_6H_3ClFNO_2]^{+\bullet} (m/z\ 175/177) \rightarrow [C_6H_3ClF]^+ + \bullet NO_2$
 - This generates a significant ion pair at m/z 129 (for ^{35}Cl) and m/z 131 (for ^{37}Cl).

- Loss of Nitric Oxide (NO): A rearrangement reaction can occur where an oxygen atom from the nitro group is transferred to the ring, followed by the expulsion of a neutral nitric oxide molecule (mass 30 u).^{[6][7]}
 - $[\text{C}_6\text{H}_3\text{ClFNO}_2]^+\bullet \text{ (m/z 175/177)} \rightarrow [\text{C}_6\text{H}_3\text{ClFO}]^+\bullet + \text{NO}$
 - This pathway leads to an ion pair at m/z 145 (for ^{35}Cl) and m/z 147 (for ^{37}Cl).
- Loss of a Chlorine Radical ($\bullet\text{Cl}$): Direct cleavage of the carbon-chlorine bond can occur, though it is often less favorable than the loss of the nitro group. This results in the loss of a chlorine radical (mass 35/37 u).
 - $[\text{C}_6\text{H}_3\text{ClFNO}_2]^+\bullet \text{ (m/z 175)} \rightarrow [\text{C}_6\text{H}_3\text{FNO}_2]^+ + \bullet\text{Cl}$
 - This fragmentation produces an ion at m/z 140. The isotopic signature from chlorine is lost in this fragment.
- Secondary Fragmentation: The primary fragment ions can undergo further dissociation. For instance, the $[\text{C}_6\text{H}_3\text{ClF}]^+$ ion (m/z 129/131) can subsequently lose a chlorine atom or undergo ring fragmentation. Loss of acetylene (C_2H_2) is a common fragmentation pattern for benzene-derived cations.^[7]

The logical flow of these fragmentation events is visualized in the diagram below.





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